5-(3-Chloro-5-fluorophenyl)-2-methylphenol
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Overview
Description
5-(3-Chloro-5-fluorophenyl)-2-methylphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol typically involves the reaction of 3-chloro-5-fluorophenylboronic acid with 2-methylphenol under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like toluene at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chloro-5-fluorophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-Chloro-5-fluorophenyl)-2-methylphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of carbonic anhydrase, leading to reduced enzyme activity and subsequent physiological effects . The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- (3-Chloro-5-fluorophenyl)methanol
- 3-(3-Chloro-5-fluorophenyl)propionaldehyde
Comparison: Compared to these similar compounds, 5-(3-Chloro-5-fluorophenyl)-2-methylphenol is unique due to the presence of the phenolic hydroxyl group and the methyl substituent. These functional groups contribute to its distinct chemical reactivity and potential biological activities. The presence of both chloro and fluoro substituents further enhances its versatility in various applications .
Properties
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-9(6-13(8)16)10-4-11(14)7-12(15)5-10/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZJQLNWQRERBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683878 |
Source
|
Record name | 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-28-5 |
Source
|
Record name | 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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